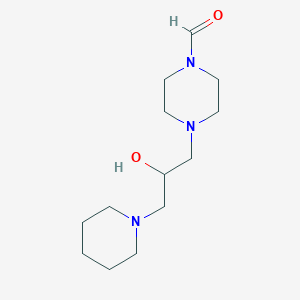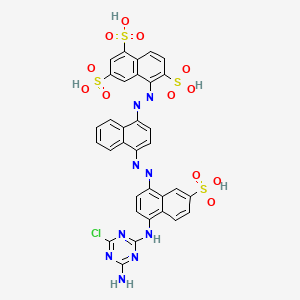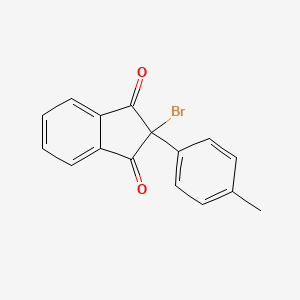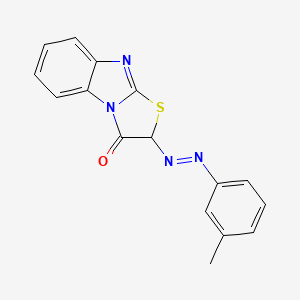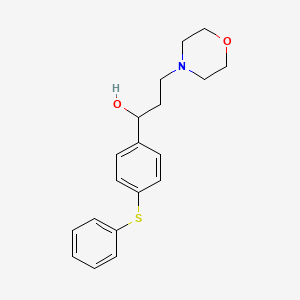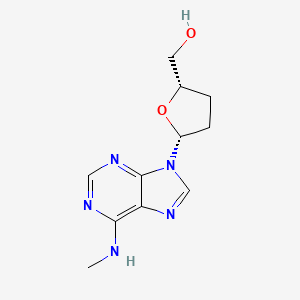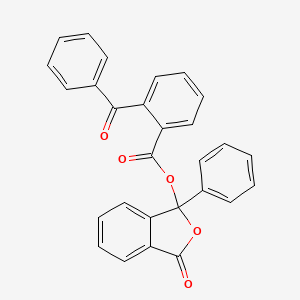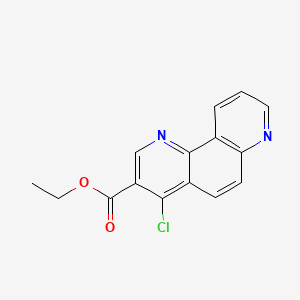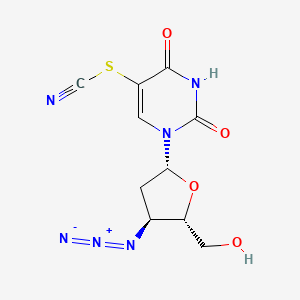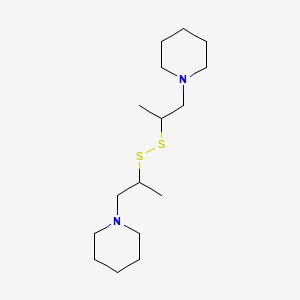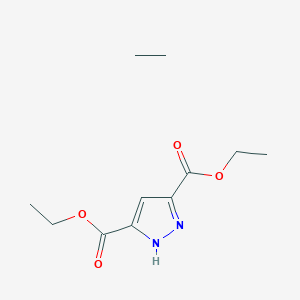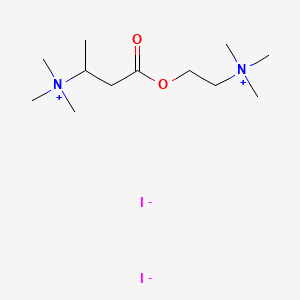
(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide is a chemical compound with the molecular formula C13H30I2N2O2. This compound is known for its unique structure, which includes a carboxylic acid group, a trimethylammonium group, and an ester linkage with choline iodide. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide typically involves the esterification of (2-Carboxy-1-methylethyl)trimethylammonium iodide with choline iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to acetylcholine, a neurotransmitter that plays a crucial role in nerve conduction and muscle function. It also participates in lipid metabolism and cellular signaling pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide: A similar compound with a slightly different structure, which may result in different chemical and biological properties.
Choline chloride: Another choline derivative with distinct applications in medicine and industry.
Betaine: A compound structurally related to choline, known for its role in methylation reactions and osmoregulation.
Uniqueness
(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide is unique due to its specific ester linkage and the presence of both carboxylic acid and trimethylammonium groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
108955-72-2 |
|---|---|
Molecular Formula |
C12H28I2N2O2 |
Molecular Weight |
486.17 g/mol |
IUPAC Name |
trimethyl-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-11(14(5,6)7)10-12(15)16-9-8-13(2,3)4;;/h11H,8-10H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
KRJQOGNCRQKATO-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


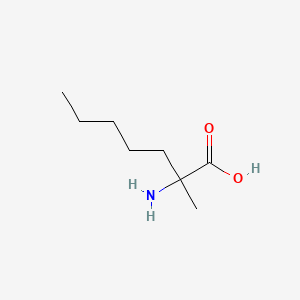
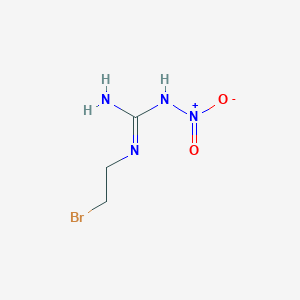
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
